molecular formula C21H18N2O2S B3954042 2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE

2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZAMIDE

Cat. No.: B3954042
M. Wt: 362.4 g/mol
InChI Key: PNNYIJUYSDCVRR-UHFFFAOYSA-N
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Description

2-[2-Phenyl-2-(phenylsulfanyl)acetamido]benzamide is an organic compound with the molecular formula C21H18N2O2S This compound features a benzamide core with a phenylsulfanyl group and a phenylacetamido group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzamide typically involves the reaction of 2-phenyl-2-(phenylsulfanyl)acetamide with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-Phenyl-2-(phenylsulfanyl)acetamido]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-Phenyl-2-(phenylsulfanyl)acetamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-phenyl-2-(phenylsulfanyl)acetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor function by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-(phenylsulfanyl)acetamide: Similar structure but lacks the benzamide group.

    4-[2-Phenyl-2-(phenylsulfanyl)acetamido]benzamide: Similar structure with an additional benzamide group.

Uniqueness

2-[2-Phenyl-2-(phenylsulfanyl)acetamido]benzamide is unique due to its combination of a benzamide core with both phenylsulfanyl and phenylacetamido groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c22-20(24)17-13-7-8-14-18(17)23-21(25)19(15-9-3-1-4-10-15)26-16-11-5-2-6-12-16/h1-14,19H,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNYIJUYSDCVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(=O)N)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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